
trans-1,4-Diphenylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20 . It is a derivative of cyclohexane, where two phenyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitro groups, alkyl groups, and corresponding electrophiles.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of steric hindrance and electronic interactions on chemical reactivity .
Biology and Medicine: In biological research, this compound is used as a reference compound in the study of drug-receptor interactions. Its structural similarity to certain bioactive molecules makes it a valuable tool in pharmacological studies .
Industry: The compound is used in the production of high-performance polymers and materials. Its stability and rigidity make it an ideal building block for the synthesis of advanced materials with specific mechanical and thermal properties .
Wirkmechanismus
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the compound’s phenyl groups can participate in π-π interactions, influencing the reactivity and selectivity of the reactions. In biological systems, the compound can interact with hydrophobic pockets of proteins, affecting their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
cis-1,4-Diphenylcyclohexane: The cis isomer of 1,4-diphenylcyclohexane has different spatial arrangement of the phenyl groups, leading to distinct chemical and physical properties.
1,4-Diphenylbutane: A structurally similar compound with a linear butane backbone instead of a cyclohexane ring.
1,4-Diphenylbenzene: Another related compound where the phenyl groups are attached to a benzene ring instead of a cyclohexane ring.
Uniqueness: trans-1,4-Diphenylcyclohexane is unique due to its trans configuration, which imparts specific steric and electronic properties. This configuration influences its reactivity, stability, and interactions with other molecules, making it distinct from its cis isomer and other related compounds .
Eigenschaften
CAS-Nummer |
21072-42-4 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI-Schlüssel |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
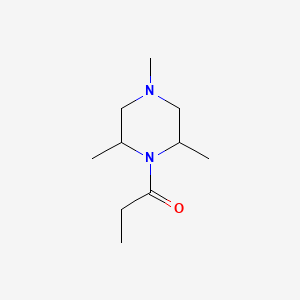
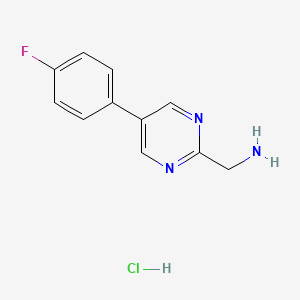
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
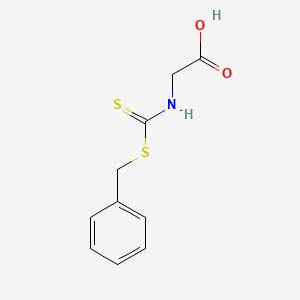
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)

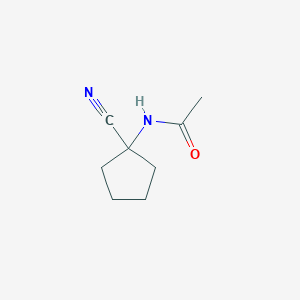
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)

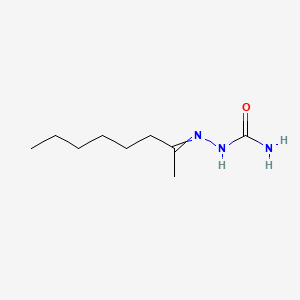
![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)
